molecular formula C16H16N4O7 B11434469 5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

Cat. No.: B11434469
M. Wt: 376.32 g/mol
InChI Key: JRLJQUOEOXGODF-UHFFFAOYSA-N
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Description

The compound 5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a complex organic molecule that features a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione typically involves multi-step organic reactions. One common synthetic route starts with the nitration of vanillin to produce 5-nitrovanillin . This intermediate is then subjected to a series of condensation and cyclization reactions to form the pyrido[2,3-d]pyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group will produce an amine.

Scientific Research Applications

5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to engage in various binding interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione lies in its combination of functional groups and the pyrido[2,3-d]pyrimidine core, which provides a versatile platform for various chemical transformations and biological interactions.

Properties

Molecular Formula

C16H16N4O7

Molecular Weight

376.32 g/mol

IUPAC Name

5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C16H16N4O7/c1-18-14-12(15(23)19(2)16(18)24)8(6-11(21)17-14)7-4-9(20(25)26)13(22)10(5-7)27-3/h4-5,8,22H,6H2,1-3H3,(H,17,21)

InChI Key

JRLJQUOEOXGODF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C(=O)N(C1=O)C

Origin of Product

United States

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